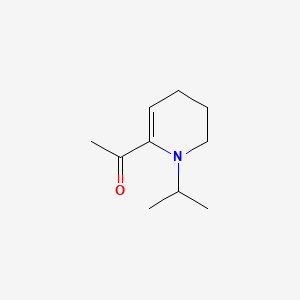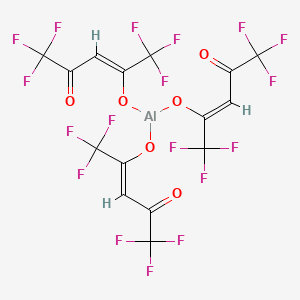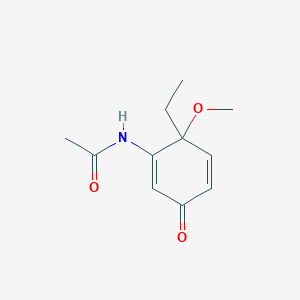
Magnesium behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium behenate is a chemical compound composed of magnesium and behenic acid. Behenic acid, also known as docosanoic acid, is a long-chain fatty acid with 22 carbon atoms. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and its stability at high temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium behenate can be synthesized through a reaction between magnesium salts (such as magnesium chloride) and behenic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound compound. The general reaction can be represented as:
MgCl2+2C21H43COOH→Mg(C21H43COO)2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with behenic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified and processed to obtain the desired form of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium behenate primarily undergoes reactions typical of metal carboxylates. These include:
Thermal Decomposition: At high temperatures, this compound can decompose to form magnesium oxide and behenic acid.
Hydrolysis: In the presence of water, this compound can hydrolyze to form magnesium hydroxide and behenic acid.
Common Reagents and Conditions
Thermal Decomposition: This reaction requires high temperatures, typically above 300°C.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions.
Major Products Formed
Thermal Decomposition: Magnesium oxide and behenic acid.
Hydrolysis: Magnesium hydroxide and behenic acid.
Applications De Recherche Scientifique
Magnesium behenate has several applications in scientific research and industry:
Lubricants: Due to its high-temperature stability and lubricating properties, this compound is used as a lubricant in various industrial processes.
Cosmetics: It is used in cosmetic formulations as a thickening agent and to improve the texture of products.
Pharmaceuticals: this compound is used as an excipient in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Food Industry: It is used as a food additive to improve the texture and stability of food products.
Mécanisme D'action
The mechanism of action of magnesium behenate is primarily related to its ability to form stable complexes with other molecules. In pharmaceutical applications, it acts as a stabilizer and enhances the bioavailability of active ingredients by forming complexes that are more easily absorbed by the body. In lubricants, its long-chain fatty acid structure provides a smooth and stable layer that reduces friction between surfaces.
Comparaison Avec Des Composés Similaires
Magnesium behenate can be compared with other metal carboxylates, such as:
Calcium stearate: Similar to this compound, calcium stearate is used as a lubricant and stabilizer in various applications. this compound has better high-temperature stability.
Zinc stearate: Zinc stearate is another metal carboxylate used in lubricants and cosmetics. This compound offers better thermal stability and is less reactive with other ingredients.
Aluminum stearate: Used in similar applications, aluminum stearate provides good thickening properties but lacks the high-temperature stability of this compound.
Conclusion
This compound is a versatile compound with a wide range of applications in various industries. Its unique properties, such as high-temperature stability and lubricating abilities, make it valuable in lubricants, cosmetics, pharmaceuticals, and the food industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Propriétés
Formule moléculaire |
C44H86MgO4 |
|---|---|
Poids moléculaire |
703.5 g/mol |
Nom IUPAC |
magnesium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clé InChI |
OBQVOBQZMOXRAL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



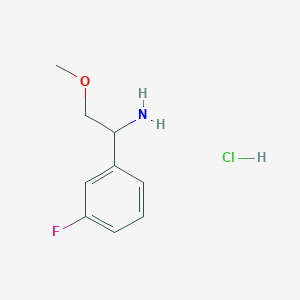

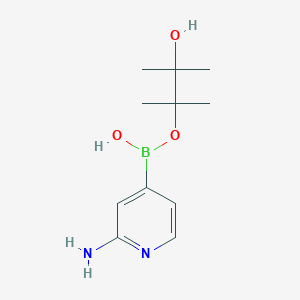
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
